![molecular formula C12H12ClNOS B2535153 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole CAS No. 303987-44-2](/img/structure/B2535153.png)
2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole
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Overview
Description
The compound 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole is a thiazole derivative, a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the same ring. Thiazoles are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, insights can be drawn from similar structures and their properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents and conditions to achieve the desired substitution patterns. For instance, the synthesis of 2-(5-(2-chlorophenyl)-2-furoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles under microwave irradiation demonstrates the efficiency of cyclization reactions in the presence of glacial acetic acid . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using spectroscopic techniques and computational methods. For example, the molecular structure and computational studies on a related thiazole compound were characterized by single-crystal X-ray diffraction and density functional theory (DFT) calculations . These techniques could be applied to determine the molecular geometry, vibrational frequencies, and electronic properties of this compound.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often influenced by their functional groups and electronic properties. Theoretical studies of intramolecular hydrogen bonds in thiazole derivatives have shown the presence of CH⋯X (X = N, O, or Cl) hydrogen bonds, which can affect the reactivity and interaction of these molecules . Understanding these interactions is crucial for predicting the behavior of this compound in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their acid dissociation constants, antimicrobial activity, and NLO properties, have been investigated. For instance, a study on a bicyclic thiohydantoin fused to pyrrolidine reported the determination of acid dissociation constants and antimicrobial activity, which could be relevant for assessing the bioactivity of this compound . Additionally, the synthesis and characterization of similar compounds have provided insights into their spectral properties and theoretical characterization, which can be used to predict the properties of the compound .
Scientific Research Applications
Structural Analysis and Chemical Properties
Research on thiazole derivatives, including 2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole, highlights their diverse chemical properties and structural features. Studies such as those conducted by Bernès et al. (2002) and Castro et al. (2007) have investigated the impact of intermolecular hydrogen bonds on the stabilization of certain rotamers in thiazole compounds. These investigations reveal the significance of substitution patterns and hydrogen bonding in determining the molecular conformation and stability of thiazole derivatives (Bernès et al., 2002); (Castro et al., 2007).
Synthesis of Fused-Ring Heterocycles
The synthesis of fused-ring heterocycles utilizing thiazole derivatives showcases the compound's versatility in organic synthesis. Silva et al. (2012) described the reactions of keto–enol tautomers of thiazolyl derivatives with α,β-alkynyl esters, leading to the formation of highly functionalized heterocyclic compounds. This research demonstrates the reactivity of thiazole compounds and their potential in synthesizing complex molecular architectures (Silva et al., 2012).
Antibacterial Activity
The antibacterial properties of thiazole derivatives have been a significant area of study. For example, Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives containing the thiazole moiety and evaluated their antibacterial activities. These compounds showed promising inhibitory effects against certain bacterial strains, highlighting the potential of thiazole derivatives in developing new antibacterial agents (Song et al., 2017).
Anti-inflammatory and Enzyme Inhibition
The anti-inflammatory activity of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, as investigated by Suh et al. (2012), showcases the therapeutic potential of thiazole derivatives. These compounds were found to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes, indicating their potential application in treating inflammation-related diseases (Suh et al., 2012).
Corrosion Inhibition
Thiazole derivatives have also been explored for their application in corrosion inhibition. Yadav et al. (2015) studied the efficacy of certain thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. Their research demonstrates the potential of these compounds in protecting metallic surfaces against corrosion, which is critical in industrial applications (Yadav et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-8-3-4-11(9(2)5-8)15-7-10-6-14-12(13)16-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNIPNQGIYVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CN=C(S2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818714 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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